(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a dihydroxypropyl group attached to the purine ring, along with an amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Introduction of the Dihydroxypropyl Group: The dihydroxypropyl group is introduced through a series of reactions, often involving the use of epichlorohydrin as a key reagent.
Amination and Chlorination: The amino group and chlorine atom are introduced through specific reactions, such as nucleophilic substitution and halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A Bis(2,3-dihydroxypropyl) Ether: Similar in structure but differs in its applications and properties.
Bisphenol A-bis(2,3-dihydroxypropyl) Ether: Another related compound with distinct uses.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10ClN5O2 |
---|---|
Molekulargewicht |
243.65 g/mol |
IUPAC-Name |
(2S)-3-(2-amino-6-chloropurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)/t4-/m0/s1 |
InChI-Schlüssel |
AHLZHGNDJFXCHQ-BYPYZUCNSA-N |
Isomerische SMILES |
C1=NC2=C(N1C[C@@H](CO)O)N=C(N=C2Cl)N |
Kanonische SMILES |
C1=NC2=C(N1CC(CO)O)N=C(N=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.